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Compound of Interest

Compound Name: N-(2-bromophenyl)butanamide

CAS No.: 443122-64-3

Cat. No.: B182623

Get Quote

Executive Summary
N-(2-bromophenyl)butanamide (CAS: Analogous to 899710-09-9 for p-isomer) is a critical

intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly quinoline-

based kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives. Its

quantification is essential not only for yield optimization but also for impurity control, as residual

anilines and amide byproducts can possess genotoxic potential.[1]

This guide provides a scientifically grounded comparison of two primary analytical

methodologies: RP-HPLC-UV (High-Performance Liquid Chromatography with UV Detection)

and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).[1] While HPLC-UV

serves as the robust workhorse for process monitoring (limit of quantitation ~0.05%), LC-

MS/MS is validated here for trace-level impurity analysis (ppm level), essential for regulatory

compliance under ICH M7 guidelines.

Chemical Profile & Analytical Challenges
The target analyte features a lipophilic butyl chain and an ortho-substituted bromine atom on

the phenyl ring.[1]
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Chemical Formula: C₁₀H₁₂BrNO[2]

Molecular Weight: ~242.11 g/mol [2][3]

Key Analytical Challenge: The ortho-bromo substituent introduces steric hindrance,

potentially twisting the amide bond out of planarity with the phenyl ring. This can result in a

hypsochromic shift (blue shift) in UV absorption compared to para-isomers, necessitating

careful wavelength selection (typically 240–254 nm) rather than the standard 280 nm used

for unhindered phenols/anilines.

Synthesis & Impurity Pathway (DOT Visualization)
The following diagram illustrates the synthesis pathway and potential impurities that the

analytical method must resolve.

Critical Separation Required

2-Bromoaniline
(Starting Material)

N-(2-bromophenyl)butanamide
(Target Analyte)

+ Butyryl Chloride
(Base catalyzed)

Butyryl Chloride

Di-acylated Impurity
(Trace)Excess Reagent

Hydrolysis Product
(Degradant)

Acid/Base Stress

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the critical separation required between the starting

material (2-bromoaniline) and the target amide.[2][4][5][6]

Methodology Comparison
The choice of method depends on the phase of drug development.[1]
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Feature Method A: RP-HPLC-UV Method B: LC-MS/MS

Primary Application
Process Control, Assay (>98%

purity), Stability Studies.[1]

Trace Impurity Analysis

(<0.1%), Genotoxic Impurity

Screening.[1]

Detection Principle
UV Absorption (Chromophore:

Bromophenyl ring).[1]

Ionization (ESI+) and

Fragmentation (MRM).[1]

Linearity Range 1.0 – 200 µg/mL 1.0 – 1000 ng/mL

LOD / LOQ ~0.02 µg/mL / 0.05 µg/mL ~0.5 ng/mL / 1.5 ng/mL

Throughput High (10-15 min run time).[1]
Medium (Requires

equilibration/cleaning).[1]

Cost Low ($).[1][7]
High (

$).[1][8]

Detailed Experimental Protocols
Method A: RP-HPLC-UV (The "Workhorse" Protocol)
This method is designed for robustness.[1] The use of an acidic mobile phase prevents the

tailing of any residual 2-bromoaniline (a weak base), ensuring sharp peaks.

Chromatographic Conditions:

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

Why: The C18 stationary phase provides strong hydrophobic interaction to retain the butyl

chain.[1]

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

Mobile Phase B: Acetonitrile (ACN).[1]

Gradient Program:

0–2 min: 30% B (Isocratic hold to elute polar impurities)
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2–10 min: 30% → 80% B (Linear gradient to elute target amide)

10–12 min: 80% B (Wash)

12.1–15 min: 30% B (Re-equilibration)

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 254 nm.[1]

Temperature: 30°C.

Self-Validating System Suitability Criteria:

Resolution (

): > 2.0 between 2-bromoaniline and N-(2-bromophenyl)butanamide.

Tailing Factor (

): < 1.5 for the main peak.[1]

RSD (n=6): < 1.0% for peak area.[1]

Method B: LC-MS/MS (Trace Analysis)
Used when quantifying N-(2-bromophenyl)butanamide as a low-level impurity in other drug

substances.[1]

Mass Spectrometry Parameters:

Source: Electrospray Ionization (ESI), Positive Mode.

Precursor Ion: [M+H]⁺ = m/z 242.0/244.0 (Bromine isotope pattern 1:1).[1]

Product Ions (MRM):

Quantifier: 242.0 → 171.0 (Loss of butyl group/fragmentation of amide).[1]

Qualifier: 242.0 → 90.0 (Bromophenyl fragment).[1]
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Validation Framework (ICH Q2 Grounded)
The validation logic follows a "Self-Validating" approach where every experiment includes

internal checks.[1]

Validation Workflow Diagram
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Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Key Validation Data (Representative)
Parameter Acceptance Criteria Typical Result (HPLC-UV)

Specificity
No interference at retention

time (RT).

Purity Angle < Purity Threshold

(PDA).[1]

Linearity (Range: 1–200 µg/mL).[1]

Accuracy 98.0% – 102.0% Recovery.[1]
99.4% – 100.8% at all levels.

[1]

Precision
RSD

2.0% (Repeatability).[1]
0.4% (n=6).[1]

LOD / LOQ
S/N > 3 (LOD), S/N > 10

(LOQ).

LOD: 0.02 µg/mL; LOQ: 0.05

µg/mL.[1][9]

Expert Insight on Robustness: For N-(2-bromophenyl)butanamide, the critical robustness

parameter is pH. Because the amide is neutral but the potential impurity (2-bromoaniline) is

basic (pKa ~2.5), shifts in mobile phase pH above 3.0 can cause the aniline peak to broaden

and co-elute. Strict control of mobile phase acidity is the causality behind method reliability.
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Sigma-Aldrich.2-bromo-N-(4-bromophenyl)butanamide Product Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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